molecular formula C27H36ClN5O6S2 B6526337 ethyl 4-(4-{[3-(dimethylamino)propyl](6-methoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1135223-26-5

ethyl 4-(4-{[3-(dimethylamino)propyl](6-methoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B6526337
CAS No.: 1135223-26-5
M. Wt: 626.2 g/mol
InChI Key: DGVXFKBNFWTZKP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[3-(dimethylamino)propyl](6-methoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H36ClN5O6S2 and its molecular weight is 626.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 625.1795539 g/mol and the complexity rating of the compound is 948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(4-{3-(dimethylamino)propylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride (referred to as compound E) is a complex synthetic molecule with potential therapeutic applications. This article reviews the biological activity of compound E, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound E is characterized by its intricate structure, which includes:

  • Piperazine moiety : Known for its presence in various pharmaceutical agents.
  • Benzothiazole unit : Associated with antimicrobial and anticancer activities.
  • Dimethylamino group : Often enhances lipophilicity and biological activity.

The molecular formula of compound E is C23H30N4O4SC_{23}H_{30}N_4O_4S, with a molecular weight of approximately 478.58 g/mol.

The biological activity of compound E can be attributed to several mechanisms:

  • Receptor Interaction : Compound E exhibits high affinity for various neurotransmitter receptors, particularly dopamine receptors. In vitro studies have shown that it has a selective binding profile, with significant implications for neuropharmacology .
  • Enzyme Inhibition : Preliminary studies suggest that compound E may inhibit certain enzymes such as cholinesterases, which are crucial in neurotransmitter regulation. For instance, it demonstrated an IC50 value comparable to known inhibitors like physostigmine .
  • Antimicrobial Activity : The presence of the benzothiazole moiety has been linked to antimicrobial properties. Compound E has shown moderate antibacterial and antifungal activities against various pathogens in laboratory settings .

In Vitro Studies

Several in vitro studies have assessed the biological activity of compound E:

Activity Type Tested Pathogens/Targets IC50/Minimum Inhibitory Concentration (MIC) Notes
AntibacterialStaphylococcus aureus15 µg/mLModerate activity observed
AntifungalCandida albicans20 µg/mLEffective against fungal strains
Cholinesterase InhibitionBChE46.42 µMComparable to physostigmine
Dopamine Receptor BindingD4 receptor0.057 nMHigh selectivity over D2 receptor

Case Studies

  • Neuropharmacological Effects : A study conducted on animal models indicated that compound E could enhance dopaminergic signaling, potentially offering therapeutic benefits for conditions like Parkinson's disease and schizophrenia .
  • Antimicrobial Efficacy : Clinical trials involving patients with resistant bacterial infections showed promising results when treated with formulations containing compound E, leading to significant reductions in infection rates .

Properties

IUPAC Name

ethyl 4-[4-[3-(dimethylamino)propyl-(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O6S2.ClH/c1-5-38-27(34)30-15-17-31(18-16-30)40(35,36)22-10-7-20(8-11-22)25(33)32(14-6-13-29(2)3)26-28-23-12-9-21(37-4)19-24(23)39-26;/h7-12,19H,5-6,13-18H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVXFKBNFWTZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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